5-Acetyl-2,3-dimethylfuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

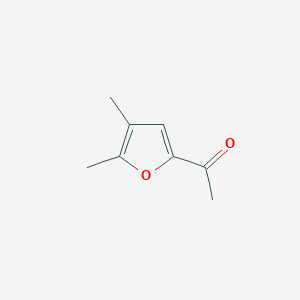

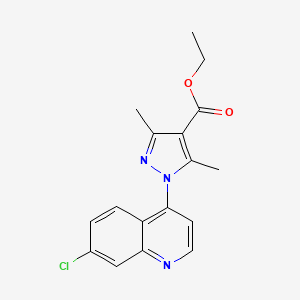

5-Acetyl-2,3-dimethylfuran is a member of the class of furans that is furan substituted by methyl, acetyl and methyl groups at positions 2, 3 and 5, respectively . It is a liquid with a powerful, slightly roasted, nut-like aroma .

Synthesis Analysis

The synthesis of 2,5-Dimethylfuran (DMF) from carbohydrates has been of great interest due to the availability, reliability, and abundance of carbohydrate sources . The catalytic transformation of waste carbohydrates into furan-based biofuels, specifically 2,5-dimethylfuran (DMF), is an attractive solution to energy and environmental issues .

Molecular Structure Analysis

5-Acetyl-2,3-dimethylfuran is a furan substituted by methyl, acetyl and methyl groups at positions 2, 3 and 5, respectively .

Chemical Reactions Analysis

The chemical reactions of 5-Acetyl-2,3-dimethylfuran involve the transformation of waste carbohydrates into furan-based biofuels, specifically 2,5-dimethylfuran (DMF) . Furan, which is carcinogenic, is known to undergo epoxidation and ring opening to form a reactive 2-ene-1,4-dicarbonyl intermediate .

Scientific Research Applications

Flavoring Agent

“5-Acetyl-2,3-dimethylfuran” is used as a flavoring agent . It is a food additive that is used to improve the taste or odor of food .

Plant Metabolite

It is a plant metabolite , which means it is produced during a metabolic reaction in plants . This suggests that it could have a role in plant physiology or plant-environment interactions.

Mutagen

Interestingly, “5-Acetyl-2,3-dimethylfuran” has been identified as a mutagen . A mutagen is an agent that increases the frequency of mutations above the normal background level, usually by interacting directly with DNA and causing it damage, including base substitution .

Synthesis of Furylfulgide

“5-Acetyl-2,3-dimethylfuran” has been used in the synthesis of furylfulgide . Furylfulgides are a class of photochromic compounds that change their color in response to light, making them useful in various scientific and industrial applications.

Synthesis of 2-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-isopropylidene Succinic Anhydride

It has also been used in the synthesis of 2-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-isopropylidene succinic anhydride . While the specific applications of this compound are not mentioned, it could potentially be used in various chemical reactions as a reagent or intermediate.

Study of Furan Ring Substitutions

“5-Acetyl-2,3-dimethylfuran” could be used in studies investigating the influence of the nature and position of furan ring substitutions on metabolism and covalent binding to macromolecules . This could provide valuable insights into how these substitutions affect the biological activity and toxicity of furan compounds.

properties

IUPAC Name |

1-(4,5-dimethylfuran-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-5-4-8(6(2)9)10-7(5)3/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGQDZWQYUQIAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-2,3-dimethylfuran | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-naphthalen-1-yl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2556826.png)

![3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid](/img/structure/B2556827.png)

![4-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2556828.png)

![(E)-3-phenyl-N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2556829.png)

![7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2556833.png)

![(1R)-1-[3-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride](/img/structure/B2556834.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride](/img/structure/B2556840.png)

![N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2556843.png)